4-[(Ethylsulfonyl)amino]benzoic acid
Overview
Description
4-[(Ethylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C9H11NO4S. It is characterized by the presence of an ethylsulfonyl group attached to an amino group on the benzene ring, which is further connected to a carboxylic acid group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 4-[(Ethylsulfonyl)amino]benzoic acid typically involves several steps:
Methylation: The starting material undergoes methylation to introduce a methoxy group.
Thiocyanation: The methylated compound is then reacted with thiocyanate to introduce a thiocyanate group.
Ethylation: The thiocyanated compound is ethylated to introduce an ethyl group.
Oxidation: The ethylated compound undergoes oxidation to convert the thiocyanate group to a sulfonyl group.
Hydrolysis: Finally, the compound is hydrolyzed to yield this compound.
Industrial production methods often involve optimizing these steps to achieve high yields and purity while minimizing waste and cost.
Chemical Reactions Analysis
4-[(Ethylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Ethylsulfonyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(Ethylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The amino and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
4-[(Ethylsulfonyl)amino]benzoic acid can be compared with other similar compounds, such as:
4-[(Methylsulfonyl)amino]benzoic acid: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which can lead to differences in reactivity and biological activity.
4-[(Propylsulfonyl)amino]benzoic acid: The presence of a propylsulfonyl group can further alter the compound’s properties and applications.
4-[(Butylsulfonyl)amino]benzoic acid: The butylsulfonyl group introduces additional steric effects, potentially affecting the compound’s interactions and reactivity
Each of these compounds has unique properties and applications, making this compound distinct in its own right.
Properties
IUPAC Name |
4-(ethylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKRSHTUEJDCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363953 | |
Record name | 4-[(ethylsulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-56-2 | |
Record name | 4-[(ethylsulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethanesulfonamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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